

# Independent Verification of "Compound 38-S": A Review of Publicly Available Data

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## Compound of Interest

Compound Name: CB1R/AMPK modulator 1

Cat. No.: B15140355

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For researchers, scientists, and drug development professionals, an independent verification of published results is crucial for advancing scientific research. This guide provides an objective summary of the publicly available information on "Compound 38-S," also referred to as "**CB1R/AMPK modulator 1**," and compares it with the current landscape of cannabinoid receptor 1 (CB1R) modulators and AMP-activated protein kinase (AMPK) activators. A critical assessment of the available data indicates a lack of independent, peer-reviewed studies to substantiate the initial findings.

## Summary of Available Data for Compound 38-S

"Compound 38-S" is commercially available and described as an orally active modulator of the Cannabinoid Receptor 1 (CB1R) and AMP-activated protein kinase (AMPK).[1][2] Information from commercial suppliers indicates that it possesses a high affinity for CB1R, with a reported  $K_i$  of 0.81 nM and an  $IC_{50}$  of 3.9 nM.[1][2] The compound is also stated to activate AMPK.[3][4] Its molecular formula is given as  $C_{25}H_{22}Cl_2N_6O_3S$ , with a molecular weight of 557.45.[2] A registered CAS number for this compound is [2711012-08-5].[5]

The purported biological effects of Compound 38-S include a reduction in food intake and body weight, as well as improved glucose tolerance and insulin sensitivity.[3][4] These effects are consistent with the known physiological roles of CB1R antagonism and AMPK activation.

Table 1: Summary of Unverified Data for Compound 38-S

Parameter	Value	Source
Target(s)	CB1R / AMPK	[1][2][3][4]
Activity (CB1R)	Ki = 0.81 nM, IC50 = 3.9 nM	[1][2]
Molecular Formula	C25H22Cl2N6O3S	[2]
Molecular Weight	557.45	[2]
CAS Number	[2711012-08-5]	[5]
Reported Effects	Reduces food intake and body weight, improves glucose tolerance and insulin sensitivity	[3][4]

## Lack of Independent Verification in Peer-Reviewed Literature

Despite extensive searches of scientific databases and patent literature, no independent, peer-reviewed publications could be identified that describe the discovery, synthesis, and biological evaluation of "Compound 38-S" or "**CB1R/AMPK modulator 1**." The absence of such literature means that the data provided by commercial suppliers has not been subjected to the rigorous process of scientific peer review.

Consequently, the following core requirements for a comprehensive comparison guide cannot be fulfilled at this time:

- **Data Presentation:** While the supplier data is summarized above, it lacks the context of experimental detail and statistical analysis typically found in published research.
- **Experimental Protocols:** No detailed methodologies for the key experiments cited (e.g., binding assays, enzyme activation assays, in vivo studies) are publicly available.
- **Mandatory Visualization:** Without published details on the signaling pathways affected by Compound 38-S or the workflows of the experiments conducted, any diagrams would be purely speculative and not based on verified results.

## Comparison with Established CB1R and AMPK Modulators

The therapeutic potential of modulating CB1R and AMPK is well-established in scientific literature. Numerous compounds targeting these pathways have been developed and characterized.

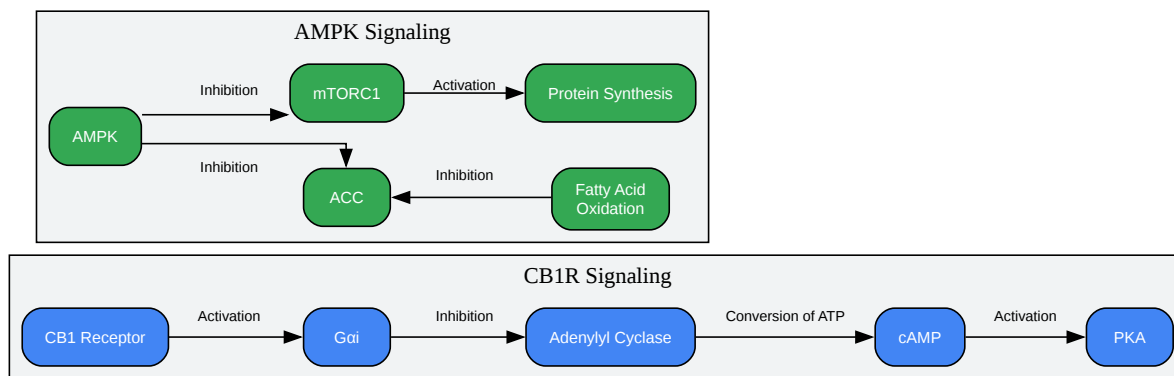
**CB1R Antagonists/Inverse Agonists:** The development of CB1R antagonists has been pursued for the treatment of obesity and metabolic disorders. Rimonabant was a notable example, but it was withdrawn from the market due to psychiatric side effects. This has led to the development of peripherally restricted CB1R antagonists to avoid central nervous system effects.

**AMPK Activators:** Metformin, a widely used drug for type 2 diabetes, is known to activate AMPK. Other direct and indirect AMPK activators are also under investigation for various metabolic diseases.

A proper comparison of Compound 38-S with these alternatives would require published data on its selectivity, pharmacokinetics, pharmacodynamics, and safety profile.

## Signaling Pathways of CB1R and AMPK

To provide a conceptual framework, the general signaling pathways for CB1R and AMPK are described below. The specific interactions of Compound 38-S with these pathways have not been detailed in published literature.



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General signaling pathways of CB1R and AMPK.

## Conclusion

While "Compound 38-S" is available from commercial sources with claims of potent CB1R and AMPK modulation, there is a significant lack of independent, peer-reviewed scientific literature to verify these claims. The absence of published experimental data prevents a thorough and objective comparison with other compounds in the field. Researchers interested in this compound are advised to perform their own comprehensive in vitro and in vivo characterization to validate its activity and therapeutic potential. Until such data becomes publicly available, the scientific community cannot independently assess the validity of the reported findings.

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